N-(5-tert-butyl-2-hydroxyphenyl)acetamide
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Overview
Description
N-(5-tert-butyl-2-hydroxyphenyl)acetamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-2-hydroxyphenyl)acetamide typically involves the reaction of 5-tert-butyl-2-hydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-tert-butyl-2-hydroxyaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the acetic acid formed during the reaction.
Procedure: The starting materials are mixed and heated to a specific temperature, typically around 60-80°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde or 5-tert-butyl-2-hydroxybenzoquinone.
Reduction: Formation of 5-tert-butyl-2-hydroxyaniline.
Substitution: Formation of 5-tert-butyl-2-hydroxy-4-nitrophenylacetamide or 5-tert-butyl-2-hydroxy-4-bromophenylacetamide.
Scientific Research Applications
N-(5-tert-butyl-2-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antiviral and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide: Similar structure with two tert-butyl groups, known for its antioxidant properties.
N-(2-hydroxyphenyl)acetamide: Lacks the tert-butyl group, used as an analgesic and antipyretic agent.
N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide: Contains a chloro group, studied for its potential use in proteomics research.
Uniqueness
N-(5-tert-butyl-2-hydroxyphenyl)acetamide is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
17791-62-7 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-8(14)13-10-7-9(12(2,3)4)5-6-11(10)15/h5-7,15H,1-4H3,(H,13,14) |
InChI Key |
BPTVKVHFORARFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
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